molecular formula C16H22N4OS B2428797 N-cycloheptyl-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carboxamide CAS No. 1239470-61-1

N-cycloheptyl-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carboxamide

Cat. No. B2428797
M. Wt: 318.44
InChI Key: QBQBUQYMYPFMPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carboxamide, also known as CYM5442, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrazole carboxamides and has shown promising results in various research studies.

Scientific Research Applications

Design and Synthesis of Pyrazole Derivatives for Biological Applications Research into pyrazole derivatives, such as the study by Palkar et al. (2017), has focused on designing compounds with promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. The study outlines the synthesis of novel analogs and their spectral characterization, emphasizing the compounds' non-cytotoxic concentrations and their potential as antibacterial agents Palkar et al., 2017.

Investigation into Regioselectivity and Biological Activity of Isoxazoline and Pyrazole Derivatives Another line of investigation, as described by Zaki et al. (2016), explores the synthesis of isoxazoline and pyrrolo[3,4-d]isoxazole-4,6-dione derivatives, revealing their significant antimicrobial activity. This study demonstrates the utility of pyrazole compounds in generating biologically active molecules with potential applications in drug development Zaki et al., 2016.

Antitumor Activity of Pyrazole Derivatives Fahim et al. (2019) examined the antitumor properties of novel pyrimidiopyrazole derivatives, highlighting their significant in vitro activity against the HepG2 cell line. This study emphasizes the therapeutic potential of pyrazole-based compounds in cancer treatment, supported by molecular docking and density functional theory (DFT) studies Fahim et al., 2019.

Synthesis and Characterization of Research Chemicals Research chemicals, including synthetic cannabinoids with pyrazole structures, have been synthesized and characterized to differentiate between isomers and assess pharmacological activities. For instance, McLaughlin et al. (2016) detailed the synthesis of N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide and its regioisomer, underscoring the importance of correct identification and potential pharmacological exploration McLaughlin et al., 2016.

properties

IUPAC Name

N-cycloheptyl-5-(2,4-dimethyl-1,3-thiazol-5-yl)-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4OS/c1-10-15(22-11(2)17-10)13-9-14(20-19-13)16(21)18-12-7-5-3-4-6-8-12/h9,12H,3-8H2,1-2H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBQBUQYMYPFMPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=CC(=NN2)C(=O)NC3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cycloheptyl-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carboxamide

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